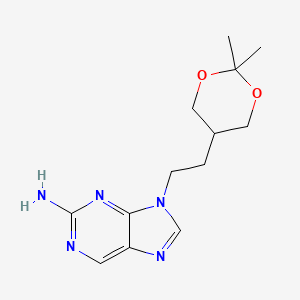
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine
概述
描述
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine is a synthetic organic compound that features a purine base linked to a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine typically involves the reaction of a purine derivative with a dioxane precursor. One common method involves the use of 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose and a 1,3-diol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
科学研究应用
9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication and protein synthesis . This makes it a potential candidate for antiviral and anticancer therapies.
属性
CAS 编号 |
104227-89-6 |
|---|---|
分子式 |
C13H19N5O2 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine |
InChI |
InChI=1S/C13H19N5O2/c1-13(2)19-6-9(7-20-13)3-4-18-8-16-10-5-15-12(14)17-11(10)18/h5,8-9H,3-4,6-7H2,1-2H3,(H2,14,15,17) |
InChI 键 |
JAGXUSFVFJWYHH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(CO1)CCN2C=NC3=CN=C(N=C32)N)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[3-(dimethylamino)-1-(2-pyridinyl)propyl]-](/img/structure/B8577824.png)
![2-Methyl-5-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B8577828.png)
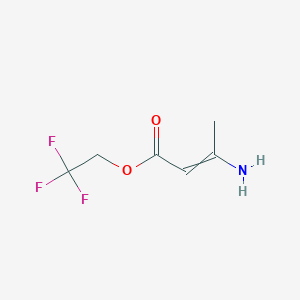
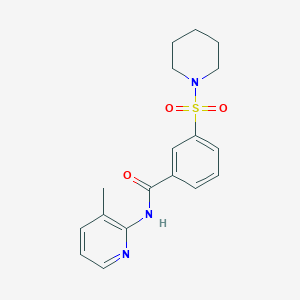
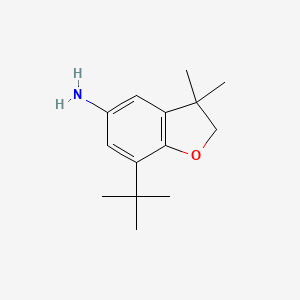
![N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2,2,2-trifluoroacetamide](/img/structure/B8577853.png)
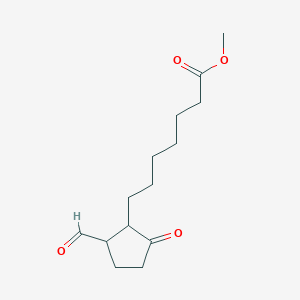
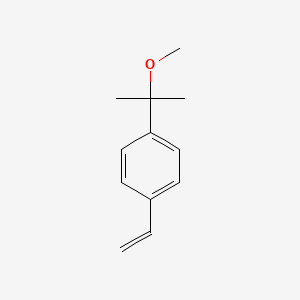
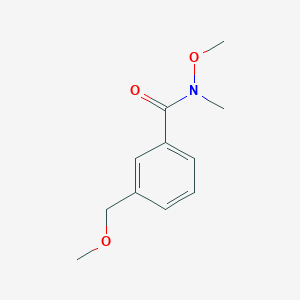
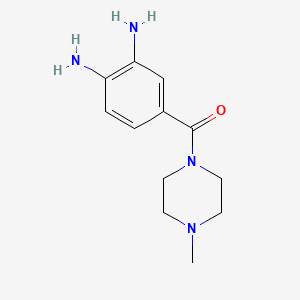
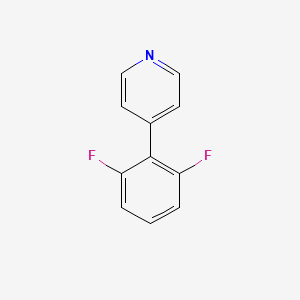
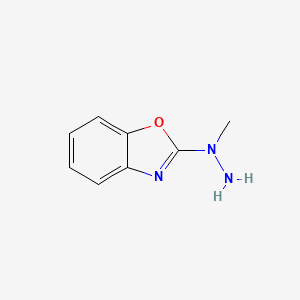
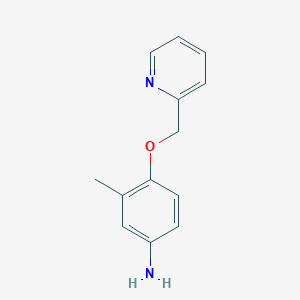
![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)
